molecular formula C10H11NO3 B8476497 4,6-Dimethoxy-3-indolinone

4,6-Dimethoxy-3-indolinone

Cat. No. B8476497
M. Wt: 193.20 g/mol
InChI Key: MISRSPNNLBRWCM-UHFFFAOYSA-N
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Patent
US06307070B1

Procedure details

Compound (9) was synthesized from (8) in the same manner as described for the synthesis of (6) using 2-amino-4,5,6-trimethoxy-a-chloroacetophenone (1.05 g, 4.0 n-mmol), K2CO3 (838 mg, 6.1 mmol), a little KI, and dry acetone (50 ml). Purification by column chromatography (eluent: CH2Cl2/MeOH: 9/1) afforded (9) (190 mg, 21%) as red crystals.
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-amino-4,5,6-trimethoxy-a-chloroacetophenone
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
838 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
21%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[C:8]2[C:4]=1[C:5](=[O:14])[CH2:6][NH:7]2.[C:15]([O-])([O-])=[O:16].[K+].[K+]>CC(C)=O>[CH3:1][O:2][C:3]1[C:11]([O:16][CH3:15])=[C:10]([O:12][CH3:13])[CH:9]=[C:8]2[C:4]=1[C:5](=[O:14])[CH2:6][NH:7]2 |f:1.2.3|

Inputs

Step One
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(CNC2=CC(=C1)OC)=O
Step Three
Name
2-amino-4,5,6-trimethoxy-a-chloroacetophenone
Quantity
1.05 g
Type
reactant
Smiles
Step Four
Name
Quantity
838 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (eluent: CH2Cl2/MeOH: 9/1)

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(CNC2=CC(=C1OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.